Avibactam sodium

Übersicht

Beschreibung

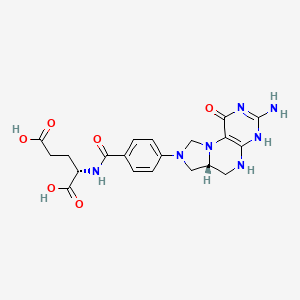

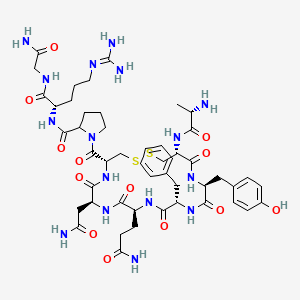

Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacterial pathogens. It is often used in combination with ceftazidime, a third-generation cephalosporin, to treat complicated intra-abdominal infections and complicated urinary tract infections caused by multi-drug resistant bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of avibactam sodium involves several steps. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K. The intermediate compound K is synthesized through a series of reactions starting from compound J, which reacts with ammonium formate, formic acid, and triethylamine in the presence of a catalyst. This reaction removes benzyl groups to form compound K1. Compound K1 then undergoes sulfonation and crystallization to yield the final product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves chiral resolution using oxalic acid, ring-closing using solid phosgene, and hydrolysis using lithium hydroxide. These steps ensure high yield and suitability for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Avibactam sodium primarily undergoes hydrolysis and recyclisation reactions. It inhibits serine beta-lactamases by acylating the nucleophilic active site serine. The recyclisation of the avibactam-derived carbamoyl complex is favored over hydrolysis, which is crucial for its potency .

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions.

Recyclisation: Involves a proton shuttle mechanism where a structural water molecule protonates the nucleophilic serine.

Major Products: The major products formed from these reactions include the inactivated beta-lactamase enzyme and the hydrolyzed this compound .

Wissenschaftliche Forschungsanwendungen

Avibactam sodium has several scientific research applications:

Chemistry: Used as a model compound to study beta-lactamase inhibition mechanisms.

Biology: Investigated for its role in combating bacterial resistance.

Medicine: Used in combination with ceftazidime to treat severe bacterial infections, especially those caused by multi-drug resistant Gram-negative bacteria

Industry: Employed in the development of new antibiotics and beta-lactamase inhibitors.

Wirkmechanismus

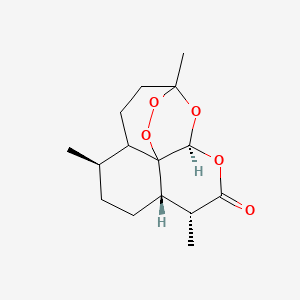

Avibactam sodium inhibits beta-lactamase enzymes by forming a covalent and reversible bond with the active site serine. This prevents the enzyme from hydrolyzing beta-lactam antibiotics, thereby restoring the antibiotic’s activity against resistant bacteria. The compound is effective against class A, class C, and some class D beta-lactamases .

Similar Compounds:

- Clavulanic Acid

- Tazobactam

- Sulbactam

Comparison: this compound is unique in its ability to inhibit a broader range of beta-lactamases, including class A, class C, and some class D enzymes. Unlike clavulanic acid, tazobactam, and sulbactam, this compound is effective against Klebsiella pneumoniae carbapenemases and other resistant beta-lactamases .

This compound’s unique diazabicyclooctane scaffold and its reversible inhibition mechanism make it a potent and versatile beta-lactamase inhibitor .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Avibactam sodium involves the reaction of two key starting materials, which are synthesized separately before being combined. The first starting material is 6-chloro-2-hydroxypyridine-3-carboxylic acid, which is synthesized via a multi-step process involving chlorination, hydrolysis, and decarboxylation. The second starting material is tert-butyl (2S,5R)-1-[(2S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]pyrrolidine-2-carboxylate, which is synthesized via a multi-step process involving protection, oxidation, reduction, and sulfonation. These two starting materials are then combined in a final step to form Avibactam sodium.", "Starting Materials": [ "6-chloro-2-hydroxypyridine-3-carboxylic acid", "tert-butyl (2S,5R)-1-[(2S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]pyrrolidine-2-carboxylate" ], "Reaction": [ "Synthesis of 6-chloro-2-hydroxypyridine-3-carboxylic acid:", "1. Chlorination of 2-hydroxypyridine-3-carboxylic acid with thionyl chloride", "2. Hydrolysis of the resulting chloro compound with sodium hydroxide", "3. Decarboxylation of the resulting hydroxy compound with copper powder", "Synthesis of tert-butyl (2S,5R)-1-[(2S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]pyrrolidine-2-carboxylate:", "1. Protection of the carboxylic acid group with tert-butyldimethylsilyl chloride", "2. Oxidation of the resulting alcohol with Dess-Martin periodinane", "3. Reduction of the resulting ketone with sodium borohydride", "4. Sulfonation of the resulting alcohol with sulfur trioxide-trimethylamine complex", "Final step:", "Combination of 6-chloro-2-hydroxypyridine-3-carboxylic acid and tert-butyl (2S,5R)-1-[(2S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]pyrrolidine-2-carboxylate in the presence of sodium hydroxide to form Avibactam sodium." ] } | |

CAS-Nummer |

1192491-61-4 |

Molekularformel |

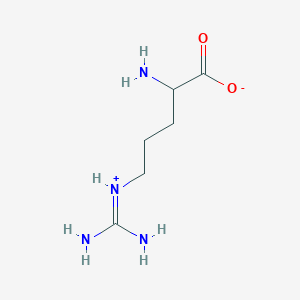

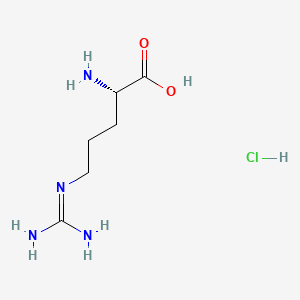

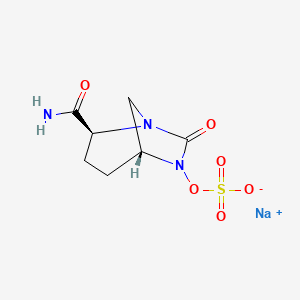

C7H11N3NaO6S |

Molekulargewicht |

288.24 g/mol |

IUPAC-Name |

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/t4-,5+;/m1./s1 |

InChI-Schlüssel |

AXVUNLXMABVHIF-JBUOLDKXSA-N |

Isomerische SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |

SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |

Kanonische SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

1192491-61-4 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NXL104; NXL-104; NXL 104; Avibactam; Avibactam sodium. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.